![molecular formula C11H18N2O2 B15147937 [(3,4-Diethoxyphenyl)methyl]hydrazine CAS No. 1016756-10-7](/img/structure/B15147937.png)
[(3,4-Diethoxyphenyl)methyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-diethoxybenzyl)hydrazine is an organic compound with the molecular formula C11H18N2O2 It is a derivative of hydrazine, where the hydrazine moiety is bonded to a benzyl group substituted with two ethoxy groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-diethoxybenzyl)hydrazine typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
3,4-diethoxybenzaldehyde+hydrazine hydrate→(3,4-diethoxybenzyl)hydrazine+water
Industrial Production Methods
While specific industrial production methods for (3,4-diethoxybenzyl)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the desired product.
化学反応の分析
Types of Reactions
(3,4-diethoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form hydrazones or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Azines or other oxidized derivatives.
Reduction: Hydrazones or other reduced products.
Substitution: Various substituted hydrazine derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (3,4-diethoxybenzyl)hydrazine can be used as a building block for the synthesis of more complex molecules. It can also serve as a precursor for the preparation of hydrazones, which are valuable intermediates in various chemical reactions.
Biology and Medicine
In medicinal chemistry, (3,4-diethoxybenzyl)hydrazine and its derivatives may exhibit biological activity, making them potential candidates for drug development. They can be investigated for their antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, (3,4-diethoxybenzyl)hydrazine can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity makes it a versatile compound for various applications.
作用機序
The mechanism of action of (3,4-diethoxybenzyl)hydrazine depends on its specific application. In general, the hydrazine moiety can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The ethoxy groups on the benzyl ring may influence the compound’s solubility, stability, and reactivity, thereby modulating its overall activity.
類似化合物との比較
Similar Compounds
(3,4-dimethoxybenzyl)hydrazine: Similar structure but with methoxy groups instead of ethoxy groups.
(3,4-dihydroxybenzyl)hydrazine: Similar structure but with hydroxy groups instead of ethoxy groups.
(3,4-dimethoxybenzylidene)hydrazine: A related compound with a similar core structure.
Uniqueness
(3,4-diethoxybenzyl)hydrazine is unique due to the presence of ethoxy groups, which can influence its chemical and physical properties. These groups can affect the compound’s solubility, reactivity, and potential biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
1016756-10-7 |
|---|---|
分子式 |
C11H18N2O2 |
分子量 |
210.27 g/mol |
IUPAC名 |
(3,4-diethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C11H18N2O2/c1-3-14-10-6-5-9(8-13-12)7-11(10)15-4-2/h5-7,13H,3-4,8,12H2,1-2H3 |
InChIキー |
PNMOKHAGCOUYPN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CNN)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


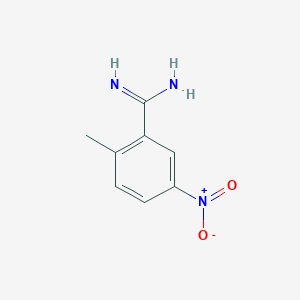
![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)
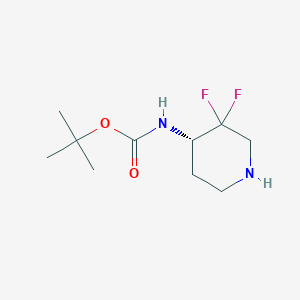
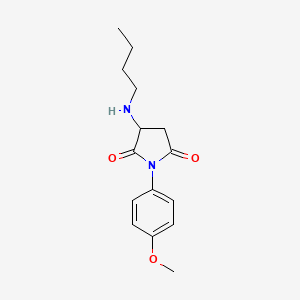
![2-[[(2R)-2,3-di(octadec-9-enoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15147881.png)
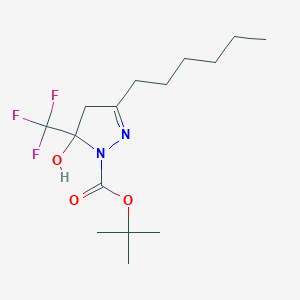
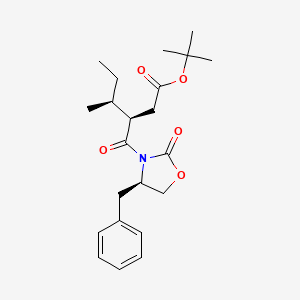

![2-[(3-chloro-2-methylphenyl)amino]-1-(3,5-diphenyl-1H-pyrazol-1-yl)ethanone](/img/structure/B15147899.png)
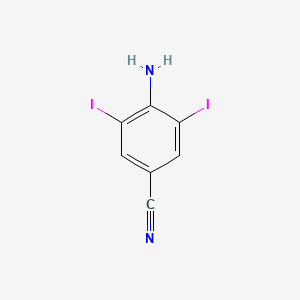
![2-[5-Chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B15147915.png)
![4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B15147925.png)


